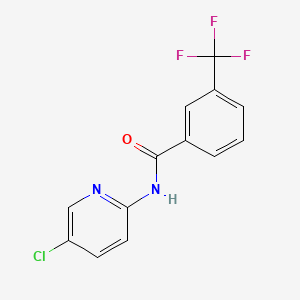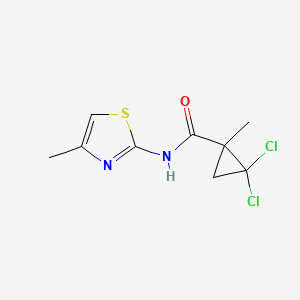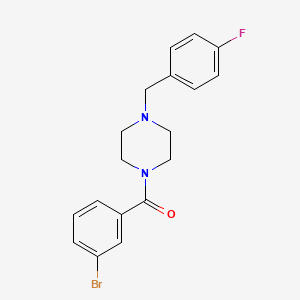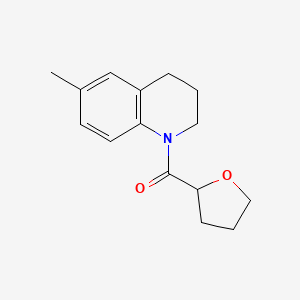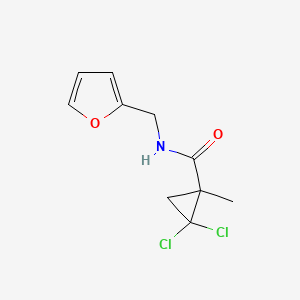![molecular formula C18H23ClN2O3 B4179769 2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4179769.png)
2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
説明
2-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
CCT137690 works by inhibiting the activity of specific proteins, such as MELK and IRAK4. The exact mechanism of action of CCT137690 on these proteins is not fully understood, but it is thought to involve the binding of CCT137690 to a specific site on the protein, which prevents the protein from carrying out its normal function.
Biochemical and Physiological Effects:
CCT137690 has been shown to have a range of biochemical and physiological effects, depending on the specific protein that it targets. In cancer, CCT137690 has been shown to inhibit cancer cell proliferation and induce cell death. In viral infections, CCT137690 has been shown to inhibit viral replication and reduce viral load. In autoimmune disorders, CCT137690 has been shown to reduce inflammation and modulate the immune response.
実験室実験の利点と制限
One of the main advantages of CCT137690 is its specificity for certain proteins, which makes it a valuable tool for studying the function of these proteins in various diseases. However, like all small molecule inhibitors, CCT137690 has limitations in terms of its selectivity and off-target effects. Careful experimental design and controls are necessary to ensure that the observed effects are due to the specific inhibition of the target protein by CCT137690.
将来の方向性
There are many potential future directions for the study of CCT137690. One area of interest is the development of more potent and selective inhibitors of MELK and IRAK4, which could have improved therapeutic potential. Another area of interest is the investigation of the role of MELK and IRAK4 in other diseases and biological processes, which could lead to the identification of new therapeutic targets. Finally, the use of CCT137690 in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
In conclusion, CCT137690 is a small molecule inhibitor with potential therapeutic applications in various diseases. Its specificity for certain proteins makes it a valuable tool for studying the function of these proteins in disease, but careful experimental design and controls are necessary to ensure that the observed effects are due to specific inhibition of the target protein by CCT137690. The future directions for the study of CCT137690 are numerous and could lead to the development of new and improved therapies for a range of diseases.
科学的研究の応用
CCT137690 has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. In cancer, CCT137690 has been shown to inhibit the activity of a protein called MELK, which is overexpressed in many types of cancer and is involved in cancer cell proliferation and survival. In viral infections, CCT137690 has been shown to inhibit the replication of certain viruses, such as human cytomegalovirus. In autoimmune disorders, CCT137690 has been shown to inhibit the activity of a protein called IRAK4, which is involved in the immune response.
特性
IUPAC Name |
2-[4-(2-chlorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-15-7-3-4-8-16(15)20-9-11-21(12-10-20)17(22)13-5-1-2-6-14(13)18(23)24/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQWEILLANZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179700.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B4179706.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179716.png)
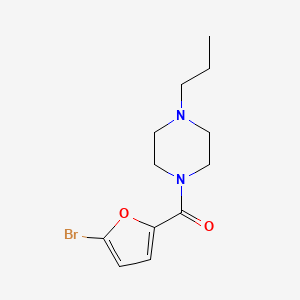
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4179731.png)
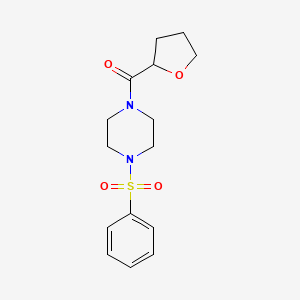
![2-(3-methyl-4-nitrophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4179743.png)
![N-[1-(4-pyridinyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4179754.png)

